molecular formula C12H13BrN2O2 B1290318 tert-Butyl 5-bromo-1H-indazole-1-carboxylate CAS No. 651780-02-8

tert-Butyl 5-bromo-1H-indazole-1-carboxylate

Cat. No.: B1290318
CAS No.: 651780-02-8
M. Wt: 297.15 g/mol
InChI Key: CAQGDWLRIQCXSP-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-1H-indazole-1-carboxylate (5-Br-TBC) is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of indazole-1-carboxylic acid and has been used as a building block in the synthesis of other compounds. 5-Br-TBC has been studied for its potential applications in various fields, such as pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

1. Synthesis and Structure Analysis

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, demonstrates its relevance in synthesis and structure analysis. It is obtained through substitution reactions and verified using various spectroscopic techniques and X-ray diffraction. The research by Ye et al. (2021) further investigates its molecular structure through density functional theory (DFT) calculations.

2. Novel Synthesis Methods

Research indicates the development of novel synthesis methods involving tert-butyl 5-bromo-1H-indazole-1-carboxylate. For example, Chen et al. (2019) describe an efficient method for synthesizing indazolo[5,4-b][1,6]naphthyridine derivatives via in-situ reduction and cyclization reactions.

3. Biological Activity and Evaluation

Several studies focus on the biological activity and potential applications of this compound derivatives. For example, Doležal et al. (2006) present the synthesis, analytical data, and evaluation of anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of substituted pyrazinecarboxamides.

4. Antimicrobial Applications

Research by Ghoneim and Mohamed (2013) discusses the synthesis of compounds involving tert-butyl carbazate, leading to derivatives with potential antimicrobial applications.

5. Synthesis of Complex Molecules

This compound plays a role in the synthesis of complex molecular structures. Bobko et al. (2012) illustrate its use in the efficient synthesis of pyrazole bromide, a versatile intermediate for preparing carboxamides.

6. Diels-Alder Reactions

The compound is used in Diels-Alder reactions, as explored by Padwa et al. (2003), indicating its utility in complex organic synthesis processes.

7. Trifluoromethylation Studies

Ghosh, Mondal, and Hajra (2018) demonstrate tert-butyl hydroperoxide-mediated direct trifluoromethylation of indazoles, including tert-butyl derivatives, under metal-free conditions. This research, available here, highlights the compound's role in trifluoromethylation.

8. Preparation of CDK9 Inhibitors and Ibrutinib

The synthesis route involving tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of this compound, provides references for synthesizing CDK9 inhibitors and Ibrutinib, as mentioned by Hu et al. (2019).

Mechanism of Action

Safety and Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If swallowed, it is advised to call a poison center or doctor .

Future Directions

The future directions for the study and application of “tert-Butyl 5-bromo-1H-indazole-1-carboxylate” are not clearly outlined in the available literature .

Biochemical Analysis

Biochemical Properties

tert-Butyl 5-bromo-1H-indazole-1-carboxylate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphoinositide 3-kinase δ, an enzyme involved in cellular signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to changes in downstream signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of This compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with phosphoinositide 3-kinase δ can lead to altered signaling pathways, which in turn can affect gene expression and metabolic processes within the cell . These changes can result in various cellular responses, including changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . In some cases, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis. These threshold effects are crucial for determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, its interaction with phosphoinositide 3-kinase δ can affect the production of specific metabolites involved in cellular signaling and energy metabolism. These changes can have downstream effects on various cellular processes, including growth, differentiation, and apoptosis.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of This compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting various metabolic processes.

Properties

IUPAC Name

tert-butyl 5-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQGDWLRIQCXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970561
Record name tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552331-49-4
Record name tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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